3-(Benzyloxy)oxan-4-one
Overview
Description
3-(Benzyloxy)oxan-4-one is an organic compound with the molecular formula C12H14O3. It is also known by other names such as 3-Benzyloxy-tetrahydro-pyran-4-one and 3-(Benzyloxy)dihydro-2H-pyran-4(3H)-one . This compound is characterized by a benzyloxy group attached to an oxan-4-one ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)oxan-4-one typically involves the reaction of benzyl alcohol with tetrahydropyran-4-one under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the compound can be synthesized on a larger scale using similar reaction conditions as those used in laboratory synthesis, with appropriate scaling up of reagents and optimization of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)oxan-4-one undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The oxan-4-one ring can be reduced to form tetrahydropyran derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Tetrahydropyran derivatives.
Substitution: Various substituted oxan-4-one derivatives.
Scientific Research Applications
3-(Benzyloxy)oxan-4-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)oxan-4-one involves its interaction with various molecular targets and pathways. The benzyloxy group can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components . The oxan-4-one ring can also participate in ring-opening reactions, leading to the formation of new chemical entities with potential biological activity .
Comparison with Similar Compounds
Similar Compounds
- 3-Benzyloxy-tetrahydro-pyran-4-one
- 3-(Benzyloxy)dihydro-2H-pyran-4(3H)-one
- 4H-Pyran-4-one, tetrahydro-3-(phenylmethoxy)
Uniqueness
3-(Benzyloxy)oxan-4-one is unique due to its specific structural features, which include the benzyloxy group and the oxan-4-one ring. These features confer distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
3-phenylmethoxyoxan-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c13-11-6-7-14-9-12(11)15-8-10-4-2-1-3-5-10/h1-5,12H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCOMMWYINSLHTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(C1=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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